molecular formula C14H11N3O4S2 B4948841 (5Z)-5-[[3-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[3-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4948841
M. Wt: 349.4 g/mol
InChI Key: JWBCXISGXAVUMX-SDQBBNPISA-N
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Description

The compound “(5Z)-5-[[3-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule that features a thiazolidinone core, a phenyl group, and an oxadiazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolidinone core: This can be achieved by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the phenyl group: This step might involve a nucleophilic substitution reaction where a phenyl halide reacts with the thiazolidinone intermediate.

    Attachment of the oxadiazole moiety: This can be done through a cyclization reaction involving a nitrile oxide and an appropriate precursor.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions might target the oxadiazole moiety, potentially converting it to a more reduced form.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, compounds with thiazolidinone and oxadiazole moieties are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, such compounds are studied for their potential as drug candidates. They might exhibit activity against specific biological targets, making them useful in the development of new therapeutics.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers with specific properties or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with thiazolidinone cores can inhibit enzymes by binding to their active sites, while oxadiazole moieties might interact with nucleic acids or proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Oxadiazoles: Studied for their antimicrobial and anticancer activities.

    Phenylthiazoles: Investigated for their potential as anti-inflammatory agents.

Uniqueness

The uniqueness of “(5Z)-5-[[3-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” lies in its combination of these functional groups, which might confer a unique set of biological activities and chemical reactivity.

Properties

IUPAC Name

(5Z)-5-[[3-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c1-8-11(17(19)21-16-8)7-20-10-4-2-3-9(5-10)6-12-13(18)15-14(22)23-12/h2-6H,7H2,1H3,(H,15,18,22)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBCXISGXAVUMX-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NO[N+](=C1COC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NO[N+](=C1COC2=CC=CC(=C2)/C=C\3/C(=O)NC(=S)S3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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